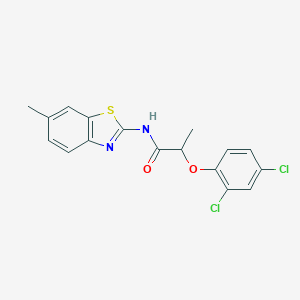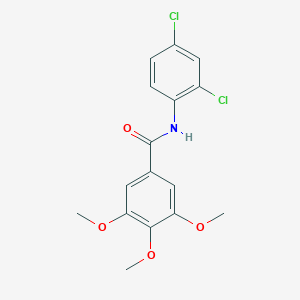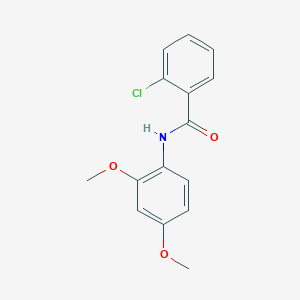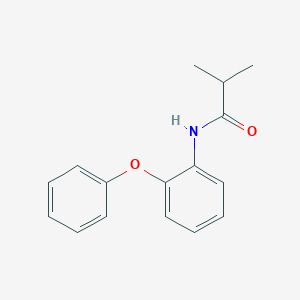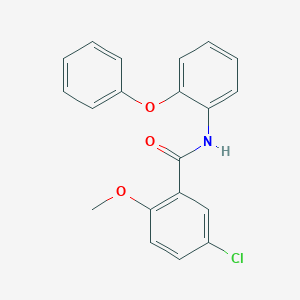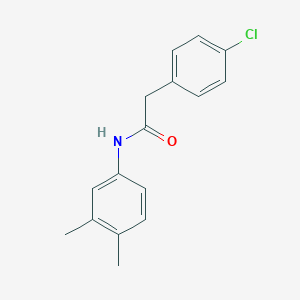
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide, also known as CDPAC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CDPAC is a member of the acetanilide class of compounds, which are widely used in the pharmaceutical industry as analgesics and anti-inflammatory agents. The purpose of
作用機序
The exact mechanism of action of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Moreover, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and physiological effects:
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has been shown to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has been found to induce apoptosis and inhibit angiogenesis in cancer cells, leading to the inhibition of tumor growth. Additionally, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, leading to the reduction of inflammation. Moreover, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has been found to reduce oxidative stress and inflammation in the brain, leading to the protection of neurons from damage.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity, which make it an ideal candidate for drug development. Moreover, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has a low toxicity profile, which makes it a safe compound for use in animal studies. However, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has several limitations, including its limited solubility in water, which makes it difficult to administer in vivo. Additionally, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has a short half-life, which limits its efficacy in vivo.
将来の方向性
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has several potential future directions, including its use as a therapeutic agent in cancer, inflammation, and neurodegenerative diseases. Moreover, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has the potential to be used in combination with other drugs to enhance their efficacy. Additionally, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide can be modified to improve its solubility and half-life, leading to the development of more potent and effective drugs. Finally, further research is needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide and its potential therapeutic applications.
合成法
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide can be synthesized by several methods, including the reaction of 4-chloroaniline with 3,4-dimethylaniline in the presence of acetic anhydride and glacial acetic acid. The resulting product is then treated with acetic acid and acetic anhydride to obtain 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide. Another method involves the reaction of 4-chlorobenzoyl chloride with 3,4-dimethylaniline in the presence of triethylamine, followed by the addition of sodium acetate to obtain 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide.
科学的研究の応用
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Additionally, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
分子式 |
C16H16ClNO |
|---|---|
分子量 |
273.75 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H16ClNO/c1-11-3-8-15(9-12(11)2)18-16(19)10-13-4-6-14(17)7-5-13/h3-9H,10H2,1-2H3,(H,18,19) |
InChIキー |
UQEJSJCZAPBPCK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




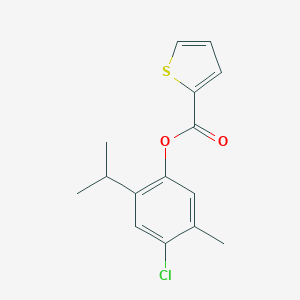
![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
![[1,1'-Biphenyl]-4-yl 2-methylbenzoate](/img/structure/B291390.png)
![[1,1'-Biphenyl]-4-yl 4-methoxybenzoate](/img/structure/B291391.png)
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
![2-(2-naphthyloxy)-N-(4-{[(2-naphthyloxy)acetyl]amino}phenyl)acetamide](/img/structure/B291395.png)
